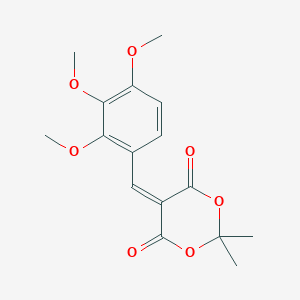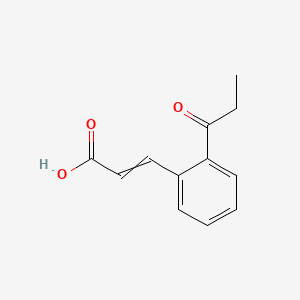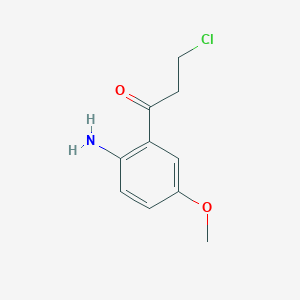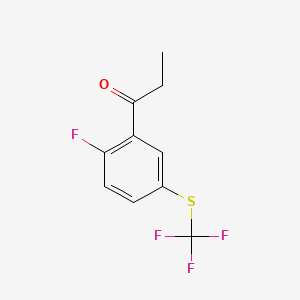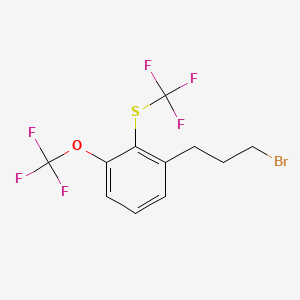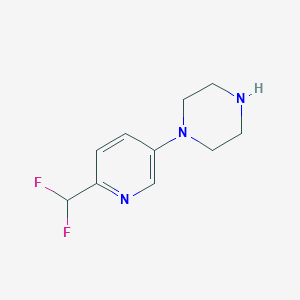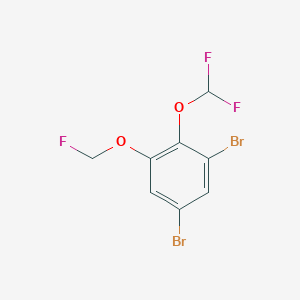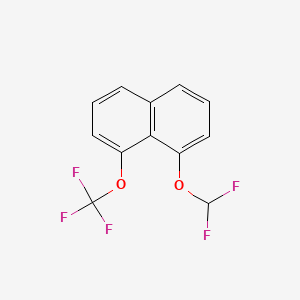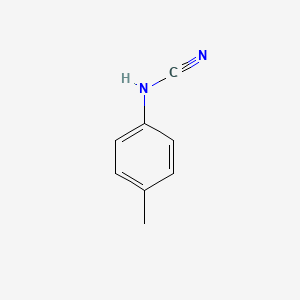
Cyanamide, (4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanamide, (4-methylphenyl)-: is an organic compound characterized by the presence of a cyano group attached to an amino group, with a 4-methylphenyl substituent. This compound is part of the broader class of cyanamides, which are known for their unique nitrogen-carbon-nitrogen connectivity. The presence of both nucleophilic and electrophilic sites within the molecule makes it highly reactive and versatile in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Iron-mediated Desulfurization Approach: This method involves the synthesis of substituted cyanamides from isothiocyanates under mild reaction conditions.
Base-mediated Strategy: This approach uses aryl thiourea and halide through a base-mediated strategy to prepare cyanamides.
Industrial Production Methods: The industrial production of cyanamides typically involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process. This method is widely used due to its efficiency and high yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Cyanamides can undergo oxidation reactions, often resulting in the formation of urea derivatives.
Reduction: Reduction reactions can convert cyanamides into amines.
Substitution: Cyanamides can participate in substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted cyanamides depending on the reagents used
Aplicaciones Científicas De Investigación
Chemistry: Cyanamide, (4-methylphenyl)- is used in cycloaddition reactions, aminocyanation reactions, and as an electrophilic cyanide-transfer agent. Its unique radical and coordination chemistry make it valuable in synthetic chemistry .
Biology and Medicine: In biological sciences, cyanamide derivatives are explored for their potential therapeutic applications. They are used in the synthesis of bioactive molecules and pharmaceuticals .
Industry: In the industrial sector, cyanamides are used in the production of herbicides, pharmaceuticals, and other organic compounds. They also find applications in materials science due to their ability to form coordination complexes .
Mecanismo De Acción
The mechanism of action of cyanamide, (4-methylphenyl)- involves its interaction with various molecular targets. The compound’s electrophilic nitrile unit and nucleophilic amino nitrogen enable it to participate in diverse chemical reactions. These interactions often involve the formation of coordination complexes and radical intermediates, which contribute to its reactivity and versatility .
Comparación Con Compuestos Similares
Calcium Cyanamide: Used primarily as a fertilizer and in the production of other cyanamides.
Dicyandiamide: A dimer of cyanamide, used in the production of melamine and other nitrogen-containing compounds.
Melamine: A trimer of cyanamide, used in the production of plastics and resins
Uniqueness: Cyanamide, (4-methylphenyl)- stands out due to its specific substitution pattern, which imparts unique reactivity and properties. The presence of the 4-methylphenyl group enhances its stability and makes it suitable for specific applications in synthetic and industrial chemistry .
Propiedades
Número CAS |
10532-64-6 |
|---|---|
Fórmula molecular |
C8H8N2 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
(4-methylphenyl)cyanamide |
InChI |
InChI=1S/C8H8N2/c1-7-2-4-8(5-3-7)10-6-9/h2-5,10H,1H3 |
Clave InChI |
FCLSEQZSHNXQBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14056298.png)

